Ethyl 2-[({3-[(2-ethylbutanoyl)amino]phenyl}carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
ETHYL 2-[3-(2-ETHYLBUTANAMIDO)BENZAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiazole ring, benzamido groups, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[3-(2-ETHYLBUTANAMIDO)BENZAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the benzamido groups and the ethyl ester. Common reagents used in these reactions include thionyl chloride, ethylamine, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[3-(2-ETHYLBUTANAMIDO)BENZAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The conditions vary depending on the desired reaction, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
ETHYL 2-[3-(2-ETHYLBUTANAMIDO)BENZAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 2-[3-(2-ETHYLBUTANAMIDO)BENZAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-[3-(2-ETHYLBUTANAMIDO)BENZAMIDO]BENZOATE
- ETHYL 2-BENZAMIDO-5-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]PENTANOATE
Uniqueness
ETHYL 2-[3-(2-ETHYLBUTANAMIDO)BENZAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its specific combination of functional groups and its thiazole ring structure
Properties
Molecular Formula |
C20H25N3O4S |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
ethyl 2-[[3-(2-ethylbutanoylamino)benzoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C20H25N3O4S/c1-5-13(6-2)17(24)22-15-10-8-9-14(11-15)18(25)23-20-21-12(4)16(28-20)19(26)27-7-3/h8-11,13H,5-7H2,1-4H3,(H,22,24)(H,21,23,25) |
InChI Key |
ROVVXUKLNOBJLS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)NC2=NC(=C(S2)C(=O)OCC)C |
Origin of Product |
United States |
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